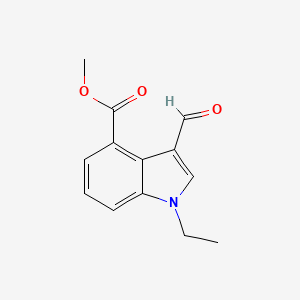

methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate

CAS No.: 1019111-45-5

Cat. No.: VC2791755

Molecular Formula: C13H13NO3

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1019111-45-5 |

|---|---|

| Molecular Formula | C13H13NO3 |

| Molecular Weight | 231.25 g/mol |

| IUPAC Name | methyl 1-ethyl-3-formylindole-4-carboxylate |

| Standard InChI | InChI=1S/C13H13NO3/c1-3-14-7-9(8-15)12-10(13(16)17-2)5-4-6-11(12)14/h4-8H,3H2,1-2H3 |

| Standard InChI Key | XSVWQVXVTZDKHM-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C2=C(C=CC=C21)C(=O)OC)C=O |

| Canonical SMILES | CCN1C=C(C2=C(C=CC=C21)C(=O)OC)C=O |

Introduction

Chemical Properties and Structure

Basic Information

Methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate is a synthetic compound with distinctive chemical and physical properties. The table below summarizes its key chemical identifiers and physical properties:

| Property | Value |

|---|---|

| CAS Number | 1019111-45-5 |

| Molecular Formula | C₁₃H₁₃NO₃ |

| Molecular Weight | 231.25 g/mol |

| IUPAC Name | Methyl 1-ethyl-3-formylindole-4-carboxylate |

| Standard InChI | InChI=1S/C13H13NO3/c1-3-14-7-9(8-15)12-10(13(16)17-2)5-4-6-11(12)14/h4-8H,3H2,1-2H3 |

| Standard InChIKey | XSVWQVXVTZDKHM-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C2=C(C=CC=C21)C(=O)OC)C=O |

| PubChem Compound ID | 42281482 |

The compound contains an indole core structure, which is a bicyclic heterocycle consisting of a benzene ring fused to a pyrrole ring. The substituents on this core include a formyl group (CHO) at the 3-position, an ethyl group at the nitrogen atom (position 1), and a methyl carboxylate group at the 4-position.

Structural Features

The indole scaffold in methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate is of particular interest in medicinal chemistry due to its presence in numerous bioactive compounds. The formyl group at the C3 position contributes to the compound's reactivity and serves as a versatile functional handle for further transformations. The ethyl group at the nitrogen position modifies the electronic properties of the indole ring, while the methyl ester at position 4 provides another site for potential derivatization.

The structural arrangement of these functional groups creates a unique electronic distribution that influences the compound's chemical behavior and potential biological interactions. The formyl group at position 3 is particularly noteworthy as it enhances the electrophilicity of that position, making it susceptible to nucleophilic attack in various chemical reactions.

Synthesis Methods

Vilsmeier-Haack Reaction

A key step in the synthesis of methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate would likely be the Vilsmeier-Haack formylation. This reaction typically uses phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) to introduce a formyl group at the reactive C3 position of indoles.

The procedure for a similar compound, as described in the literature, involves:

-

Dissolving the indole precursor in DMF

-

Adding the solution dropwise to a mixture of POCl₃ and DMF

-

Stirring the reaction mixture at controlled temperature

-

Pouring the reaction mixture onto crushed ice

-

Adding aqueous NaOH solution

For the synthesis of the related compound 3-formyl-1H-indol-4-carboxylic acid methyl ester, the following procedure has been reported:

"Starting from a commercially available 1H-indol-4-carboxylic acid methyl ester (8), the intermediate 3-formyl-1H-indol-4-carboxylic acid methyl ester (9) was obtained in a very good yield by applying a modified Vilsmeier–Haack reaction."

This approach could potentially be adapted to synthesize methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate by including an N-ethylation step.

N-Ethylation

Chemical Reactions and Transformations

Reactivity Profile

Methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate possesses several reactive functional groups that can participate in various chemical transformations:

-

The formyl group at C3 can undergo typical aldehyde reactions including:

-

Condensation reactions with amines to form imines

-

Wittig reactions to form alkenes

-

Reduction to hydroxymethyl groups

-

Oxidation to carboxylic acids

-

-

The methyl ester at C4 can undergo:

-

Hydrolysis to form carboxylic acids

-

Transesterification to form different esters

-

Reduction to alcohols

-

Amidation to form amides

-

-

The indole core can participate in:

-

Electrophilic aromatic substitution reactions

-

Various cyclization reactions

-

Coordination with metals

-

Biological Activities and Research Applications

Research Applications

Methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate serves as a valuable building block in organic synthesis and medicinal chemistry research. Its multifunctional nature makes it particularly useful for:

-

Drug discovery programs focusing on indole-based pharmaceuticals

-

Development of new synthetic methodologies

-

Structure-activity relationship studies

-

Chemical library synthesis for high-throughput screening

-

Probe development for biological research

The compound's versatile functional groups allow for diverse modifications, making it an attractive starting material for the synthesis of compound libraries covering unique chemical space of indoles .

Comparison with Similar Compounds

Structural Analogs

The structure-activity relationships of indole derivatives are highly dependent on the substitution pattern around the indole core. Several compounds structurally related to methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate have been reported in the literature:

Each of these structural variations can significantly affect the compound's chemical reactivity, physical properties, and potential biological activities. The position of the carboxylate group (C2 vs. C4) particularly impacts the electronic distribution within the indole system and thus influences its reactivity patterns.

Reactivity Differences

The reactivity of methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate differs from its structural analogs in several ways:

-

N-Ethylation: The ethyl group at N1 changes the electronics of the indole system compared to non-N-alkylated analogs. This modification typically reduces the nucleophilicity of the indole nitrogen, potentially affecting its participation in certain reactions.

-

Formyl Position: The formyl group at C3 makes this position particularly electrophilic, directing subsequent reactions to this site. In contrast, indoles without this group typically undergo electrophilic substitution at C3 first.

-

Carboxylate Position: The methyl carboxylate at C4 creates steric and electronic effects that differ from analogs with the carboxylate at C2, potentially influencing the approach of reagents during reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume